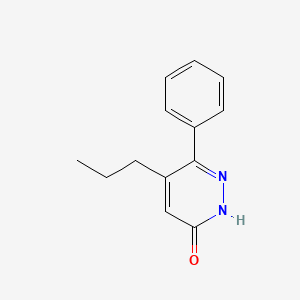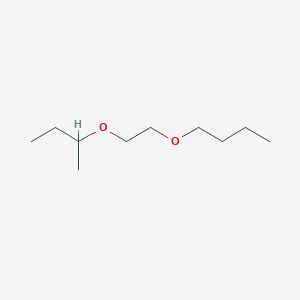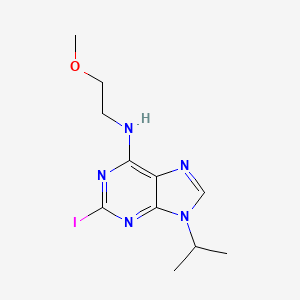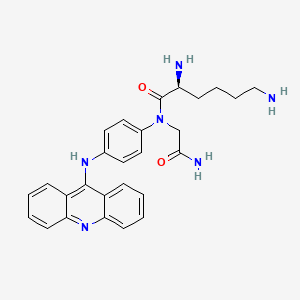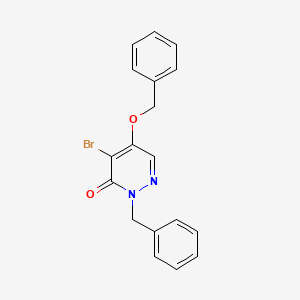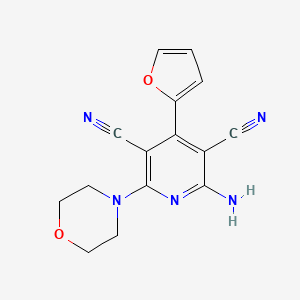
2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, furan, morpholine, and dicarbonitrile groups. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The amino and furan groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and furan groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit interesting pharmacological properties.
2-Aminothiazole derivatives: These compounds are known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and morpholine groups in the same molecule is relatively rare and contributes to its versatility in various applications.
Properties
CAS No. |
924901-33-7 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H13N5O2/c16-8-10-13(12-2-1-5-22-12)11(9-17)15(19-14(10)18)20-3-6-21-7-4-20/h1-2,5H,3-4,6-7H2,(H2,18,19) |
InChI Key |
DAVBOWSMBAGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
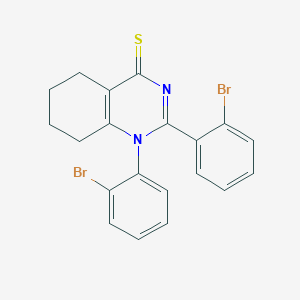
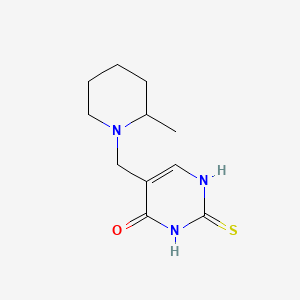

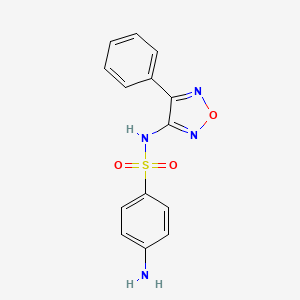
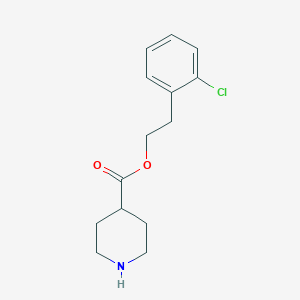
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
